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Compound of Interest

4-[1-(butan-2-yl)-1H-pyrazol-4-
Compound Name:

yllpiperidine
CAS No.: 2091731-54-1
Cat. No.: B1485214

Get Quote

Executive Summary

The pyrazole-piperidine scaffold represents a "privileged structure" in medicinal chemistry,
capable of addressing diverse biological targets by modulating the linker geometry and
substitution vectors. This hybrid architecture combines the hydrogen-bonding capability and
aromatic planarity of the pyrazole (acting as a hinge-binder in kinases or a polar core in GPCR
ligands) with the solubility and basicity of the piperidine (often exploiting solvent-exposed
regions or salt-bridging residues).

Key Therapeutic Areas:
* Metabolic Disorders: Potent GPR119 agonists for Type 2 Diabetes (T2D).[1][2][3]
+ Oncology: ATP-competitive inhibitors targeting SRC, CDK, and ALK kinases.

e Inflammation: Modulation of NAAA (N-acylethanolamine-hydrolyzing acid amidase).
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Structural Architecture & Chemical Space

To rationally design bioactive agents, one must distinguish between the two primary
architectural classes of this scaffold.

Class A: Linked Systems (Flexible)

The pyrazole and piperidine rings are connected via a linker (C-C, C-N, or ether). This allows
the molecule to adopt distinct conformations to fit deep hydrophobic pockets.

o Example:GPR119 Agonists (e.g., GSK-1292263).[1]

o Pharmacophore: The piperidine nitrogen often requires "capping" (carbamate or heteroaryl)
to engage specific residues (e.g., hydrophobic clamp).

Class B: Fused Systems (Rigid)

The piperidine ring is fused to the pyrazole (e.g., pyrazolo[1,5-a]piperidine). These are
conformationally restricted, often used to mimic the adenine ring of ATP in kinase inhibitors.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a typical
GPR119 agonist derived from this scaffold.
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Figure 1: Pharmacophore assembly of a linked pyrazole-piperidine GPR119 agonist. The "N-
Cap" is the primary driver of agonistic activity.

Therapeutic Applications & Mechanisms
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Metabolic Disorders: GPR119 Agonism
GPR119isa G

s-coupled GPCR expressed in pancreatic

-cells and intestinal L-cells.[3]

e Mechanism: Activation triggers cAMP accumulation

PKA activation
Glucose-Dependent Insulin Secretion (GSIS) and GLP-1 release.

» Scaffold Role: The pyrazole-piperidine moiety mimics endogenous lipid metabolites (like
oleoylethanolamide). The piperidine nitrogen must be acylated or arylated (the "cap”) to
maintain potency; free amines are typically inactive.

Oncology: Kinase Inhibition

In kinase inhibitors, the pyrazole often serves as the hinge binder, forming hydrogen bonds with
the ATP-binding pocket (e.qg., residues like Met318 in c-Src).

» Selectivity: The piperidine tail extends into the solvent-exposed region or the ribose-binding
pocket, improving solubility and pharmacokinetic (PK) properties.

» Target Examples:

o SRC/ABL: Dual inhibition by pyrazolo[3,4-d]pyrimidines.

o CDK2/Cyclin E: Linked pyrazole-piperidines stabilize the inactive kinase conformation.
Experimental Protocols
Protocol A: Synthesis of a Representative Pyrazole-

Piperidine (GPR119 Agonist)

Context: This protocol describes the synthesis of a linked system via nucleophilic aromatic
substitution (
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),

a robust method for generating the "capped" piperidine architecture.

Target Molecule:1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl derivative.[1]

Reagents & Equipment:

4-Hydroxypiperidine derivative (Starting Material A)

5-Chloro-3-isopropyl-1,2,4-oxadiazole (Starting Material B)

Potassium Carbonate (

), anhydrous

Dimethyl sulfoxide (DMSO) or DMF

Rotary evaporator, Oil bath, TLC silica plates.

Step-by-Step Methodology:

Preparation: In a round-bottom flask, dissolve Starting Material A (1.0 equiv) and Starting
Material B (1.1 equiv) in anhydrous DMSO (0.5 M concentration).

Base Addition: Add

(2.5 equiv) to the solution.

Reaction: Heat the mixture to 100°C under an inert atmosphere (

) for 12 hours.

o Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product
should appear as a new, less polar spot.

Work-up: Cool to room temperature. Pour the mixture into ice-water (10x volume). Extract
with Ethyl Acetate (3x).

Purification: Wash combined organic layers with brine, dry over
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, and concentrate. Purify via flash column chromatography (Silica gel, 0-50% EtOAc in
Hexanes).

Validation:

e 1H NMR (DMSO-d6): Look for the disappearance of the piperidine NH signal and the
presence of the isopropyl septet (~2.9 ppm) from the oxadiazole cap.

Protocol B: Functional Assay (LANCE Ultra cAMP)

Context: To verify GPR119 agonism, one must measure intracellular cCAMP levels in HEK293
cells stably expressing human GPR119.

Assay Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
competition assay between endogenous cAMP and a Europium-labeled cAMP tracer binding to
a ULight-labeled antibody.[4]

Step-by-Step Methodology:

o Cell Preparation: Harvest HEK293-hGPR119 cells. Resuspend in Stimulation Buffer (HBSS,
5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) at 2,000 cells/pL.

o Compound Addition:

o Dispense 5 L of the synthesized pyrazole-piperidine (serial dilution in stimulation buffer)
into a white 384-well OptiPlate.

o Add 5 pL of cell suspension (10,000 cells/well).

o Control: Use Forskolin (10 uM) as a positive control for max cAMP.
¢ Incubation: Incubate for 30 minutes at room temperature (RT).
o Detection:

o Add 5 pL of Eu-cAMP Tracer (4x working solution).[4]

o Add 5 pL of ULight-anti-cAMP Antibody (4x working solution).[5]
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e Readout: Incubate for 1 hour at RT. Read on a TR-FRET compatible plate reader (e.g.,
EnVision).[6][7]

o Excitation: 320/340 nm.[4][7]
o Emission: 615 nm (Eu) and 665 nm (ULight).[7]

e Analysis: Calculate the ratio (665/615 nm). Signal is inversely proportional to cAMP

concentration.[6]

Signaling Pathway Visualization

The following diagram details the GPR119 signaling cascade activated by the pyrazole-
piperidine agonist, leading to the therapeutic effect (insulin secretion).
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Figure 2: GPR119 signaling cascade.[2] The agonist triggers Gs-coupling, elevating CAMP,
which acts via PKA and Epac2 to drive glucose-dependent insulin secretion.

Summary of Biological Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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